Cas no 434-42-4 ((1-Bromo-2,2,2-trifluoroethyl)benzene)

(1-Bromo-2,2,2-trifluoroethyl)benzene structure
434-42-4 structure
商品名:(1-Bromo-2,2,2-trifluoroethyl)benzene
CAS番号:434-42-4
MF:C8H6F3Br
メガワット:239.03244
MDL:MFCD12789673
CID:1075372
PubChem ID:14438709

(1-Bromo-2,2,2-trifluoroethyl)benzene 化学的及び物理的性質

名前と識別子

    • (1-Bromo-2,2,2-trifluoroethyl)benzene
    • (1-Bromotrifluoroethyl)benzene
    • BBL103275
    • 434-42-4
    • D80611
    • SCHEMBL773469
    • MS-20591
    • EN300-1260444
    • Benzene, (1-bromo-2,2,2-trifluoroethyl)
    • CS-0077327
    • AKOS005257936
    • STL557085
    • MFCD12789673
    • (1-Bromo-2,2,2-trifluoroethyl)benzene, 95%
    • AB85878
    • MDL: MFCD12789673
    • インチ: InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H
    • InChIKey: IRICHAOGAOFEQI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(C(F)(F)F)Br

計算された属性

  • せいみつぶんしりょう: 237.96000
  • どういたいしつりょう: 237.96050g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 密度みつど: 1.555 g/mL at 25 °C
  • フラッシュポイント: 華氏温度:163.4°f< br / >摂氏度:73°C< br / >
  • 屈折率: n20/D 1.487
  • PSA: 0.00000
  • LogP: 3.68490

(1-Bromo-2,2,2-trifluoroethyl)benzene セキュリティ情報

(1-Bromo-2,2,2-trifluoroethyl)benzene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

(1-Bromo-2,2,2-trifluoroethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JJ636-1g
(1-Bromo-2,2,2-trifluoroethyl)benzene
434-42-4 95%
1g
1454.0CNY 2021-07-13
Apollo Scientific
PC48327-1g
(1-Bromo-2,2,2-trifluoroethyl)benzene
434-42-4 95%
1g
£120.00 2023-09-02
Advanced ChemBlocks
P38095-5G
(1-Bromo-2,2,2-trifluoroethyl)benzene
434-42-4 95%
5G
$635 2023-09-15
Advanced ChemBlocks
P38095-25G
(1-Bromo-2,2,2-trifluoroethyl)benzene
434-42-4 95%
25G
$1,905 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
737240-500MG
(1-Bromo-2,2,2-trifluoroethyl)benzene
434-42-4
500mg
¥800.37 2023-11-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
067091-1g
(1-Bromo-2,2,2-trifluoroethyl)benzene
434-42-4 95%
1g
2192CNY 2021-05-07
Enamine
EN300-1260444-5000mg
(1-bromo-2,2,2-trifluoroethyl)benzene
434-42-4 95.0%
5000mg
$326.0 2023-10-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTL092-250mg
(1-bromo-2,2,2-trifluoroethyl)benzene
434-42-4 95%
250mg
¥501.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTL092-100mg
(1-bromo-2,2,2-trifluoroethyl)benzene
434-42-4 95%
100mg
¥264.0 2024-04-19
abcr
AB358303-1g
(1-Bromo-2,2,2-trifluoroethyl)benzene; .
434-42-4
1g
€149.60 2024-04-17

(1-Bromo-2,2,2-trifluoroethyl)benzene 関連文献

(1-Bromo-2,2,2-trifluoroethyl)benzeneに関する追加情報

Chemical Profile of (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS No. 434-42-4)

(1-Bromo-2,2,2-trifluoroethyl)benzene, identified by its CAS number 434-42-4, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound serves as a versatile intermediate in the development of various chemical entities, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialty chemicals. Its unique structural features, combining a bromo substituent with a trifluoroethyl group on a benzene ring, make it a valuable building block for further functionalization.

The molecular structure of (1-Bromo-2,2,2-trifluoroethyl)benzene consists of a benzene ring substituted with a bromine atom at the 1-position and a 2,2,2-trifluoroethyl group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are highly beneficial in medicinal chemistry applications. The presence of the bromine atom allows for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the trifluoroethyl group introduces fluorine atoms that can enhance metabolic stability and binding affinity in drug candidates.

In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their favorable pharmacokinetic properties. The fluorine atoms in (1-Bromo-2,2,2-trifluoroethyl)benzene contribute to increased lipophilicity and resistance to enzymatic degradation, making it an attractive scaffold for drug design. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, where fluorinated aromatic moieties play a crucial role in improving binding interactions with target proteins.

One of the most compelling applications of (1-Bromo-2,2,2-trifluoroethyl)benzene is in the development of antiviral agents. The structural motif is reminiscent of several known antiviral drugs that have shown efficacy against RNA viruses. Researchers have leveraged its reactivity to introduce additional functional groups that mimic natural substrates or disrupt viral replication mechanisms. Notably, modifications involving the trifluoroethyl group have been explored for their potential to enhance drug resistance profiles.

The synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene typically involves fluorination and bromination reactions starting from commercially available precursors. Advanced synthetic methodologies have been developed to achieve high yields and purity levels required for pharmaceutical applications. Techniques such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions are commonly employed to construct the desired framework efficiently.

Recent advancements in computational chemistry have further enhanced the understanding of how structural modifications in (1-Bromo-2,2,2-trifluoroethyl)benzene influence its biological activity. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into its potential therapeutic applications. These studies often involve docking simulations and dynamic force fields to predict binding affinities and metabolic pathways.

The role of fluorine atoms in modulating drug properties is well-documented in literature. In particular, the trifluoroethyl group has been associated with improved pharmacokinetic profiles due to its ability to increase solubility and reduce clearance rates. This has led to increased interest in developing new drugs with fluorinated side chains derived from intermediates like (1-Bromo-2,2,2-trifluoroethyl)benzene.

In conclusion, (1-Bromo-2,2,2-trifluoroethyl)benzene (CAS No. 434-42-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further derivatization into novel bioactive molecules. As research continues to uncover new applications for fluorinated compounds, the importance of intermediates like this one is likely to grow even further.

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